Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-
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Overview
Description
Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- is an organic compound with a complex structure that includes a benzoic acid core, a hydroxyl group, and a sulfonamide group attached to a methylphenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- typically involves multiple steps One common method starts with the sulfonation of benzoic acid to introduce the sulfonyl groupThe final step involves the attachment of the methylphenylamino group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency and the implementation of continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to interact with proteins, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-hydroxy-5-methyl-, methyl ester: Similar structure but with a methyl ester group instead of the sulfonamide group.
2-Hydroxy-5-methoxybenzoic acid: Contains a methoxy group instead of the methylphenylamino group.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Similar sulfonic acid group but different substituents on the benzene ring.
Uniqueness
The presence of the methylphenylamino group and the sulfonamide group in benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- makes it unique compared to other similar compounds.
Properties
CAS No. |
114832-22-3 |
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Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
2-hydroxy-5-[methyl(phenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H13NO5S/c1-15(10-5-3-2-4-6-10)21(19,20)11-7-8-13(16)12(9-11)14(17)18/h2-9,16H,1H3,(H,17,18) |
InChI Key |
WFVQTPMWADKZPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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